CCT241736 is a novel compound under investigation primarily for its potential as a treatment for acute myeloid leukemia (AML). It acts as a dual inhibitor of fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical in the regulation of cell division and proliferation. The compound has shown significant efficacy in preclinical studies, particularly against FLT3-ITD and FLT3-TKD mutations associated with drug resistance in AML patients. Its unique profile suggests it could be a promising candidate for patients who have not responded to existing therapies, such as quizartinib .
The synthesis of CCT241736 involves a multi-step process that typically includes the formation of key intermediates through various organic reactions. A notable approach is the use of urea linkages to construct the core structure of the compound. The synthetic pathway may include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically used to confirm the identity and purity of the synthesized compound.
The molecular structure of CCT241736 features an imidazo[4,5-b]pyridine core with substituents that enhance its interaction with target kinases. The specific arrangement of atoms allows for effective binding within the ATP-binding sites of both FLT3 and Aurora kinases.
The structural characteristics enable CCT241736 to exhibit selectivity towards its targets while minimizing off-target effects .
CCT241736 undergoes various chemical reactions that are critical for its biological activity. These include:
In vitro studies have demonstrated that CCT241736 has a low intrinsic clearance rate in human liver microsomes, indicating a favorable pharmacokinetic profile. This property suggests that it may maintain therapeutic levels longer than compounds with higher clearance rates .
CCT241736 functions by simultaneously inhibiting FLT3 and Aurora kinases, leading to:
Preclinical models have shown significant tumor growth inhibition when treated with CCT241736, reinforcing its potential as an effective therapeutic agent against resistant forms of AML .
Relevant data indicate that CCT241736 does not significantly inhibit major cytochrome P450 isoforms or hERG channels, suggesting a low potential for drug-drug interactions .
CCT241736 is primarily being investigated for its application in treating acute myeloid leukemia, particularly forms resistant to existing therapies. Its dual inhibitory action offers a novel approach to overcoming resistance mechanisms associated with FLT3 mutations.
Additionally, ongoing research aims to explore its efficacy in combination therapies and its potential use against other malignancies characterized by similar kinase dysregulation patterns .
Internal tandem duplication mutations in the FLT3 gene (FLT3-ITD) occur in 20–25% of AML cases, conferring constitutive activation of this receptor tyrosine kinase. This hyperactivation drives leukemogenesis through aberrant stimulation of proliferative pathways, including STAT5, PI3K/AKT, and MAPK/ERK cascades, while concurrently suppressing differentiation. FLT3-ITD also dysregulates apoptotic controls by downregulating p27 and upregulating anti-apoptotic proteins like Survivin, creating a permissive environment for leukemic cell survival [7]. Parallelly, Aurora kinases (Aurora-A and Aurora-B) are overexpressed in AML and contribute to disease pathogenesis by orchestrating critical mitotic processes. Aurora-A ensures centrosome maturation and spindle assembly, whereas Aurora-B, as part of the chromosomal passenger complex (CPC), regulates chromosomal segregation and cytokinesis. Their overexpression induces genomic instability, aneuploidy, and chemoresistance. Aurora-B further stabilizes the anti-apoptotic protein Survivin, synergistically enhancing leukemic cell viability and proliferation [9] [4].
Table 1: Oncogenic Signaling Pathways in FLT3-ITD and Aurora Kinase-Driven AML
Target | Downstream Pathways | Biological Consequences |
---|---|---|
FLT3-ITD | STAT5, PI3K/AKT/mTOR | Proliferation, anti-apoptosis |
FLT3-ITD | MAPK/ERK, SRC kinases | Differentiation block |
Aurora-A | TPX2, PLK1 activation | Spindle defects, genomic instability |
Aurora-B | Survivin stabilization | Mitotic checkpoint override, apoptosis evasion |
Despite advances with FLT3 inhibitors (FLT3i), clinical efficacy remains limited by intrinsic and acquired resistance. Key mechanisms include:
Table 2: Resistance Mechanisms to FLT3 Inhibitors in AML
Resistance Mechanism | Example | Impact on Therapy |
---|---|---|
Secondary FLT3 mutations | D835Y, N841I | Loss of binding affinity for type II FLT3i |
Microenvironment alterations | Elevated FLT3 ligand | Competitive receptor activation |
Compensatory kinase signaling | Aurora-B/Survivin axis | Mitotic checkpoint override |
Effector pathway activation | BCL-2, STAT5 reactivation | Apoptosis evasion |
Dual inhibition of FLT3 and Aurora kinases represents a promising strategy to overcome resistance by simultaneously targeting complementary oncogenic pathways. CCT241736, an orally bioavailable imidazo[4,5-b]pyridine derivative, exemplifies this approach. Its biochemical profile includes:
Table 3: Biochemical and Pharmacologic Profile of CCT241736
Parameter | Value | Significance |
---|---|---|
FLT3-ITD Kd | 38 nM | Targets primary AML driver |
FLT3-D835Y Kd | 14 nM | Overcomes common resistance mutation |
Aurora-A Kd | 7.5 nM | Induces mitotic arrest |
Oral bioavailability | >60% (preclinical models) | Suitable for chronic dosing |
CYP metabolism | Primarily CYP3A4/5 | Predictable drug-drug interactions |
Preclinical validation includes robust in vivo efficacy: CCT241736 administration (100 mg/kg BID) achieves complete tumor regression in FLT3-ITD and FLT3-ITD/D835Y xenograft models. This efficacy extends to primary AML patient samples, where it suppresses phospho-FLT3 and phospho-Histone H3 (Aurora-B biomarker) by >90% [1] [4] [10]. The compound’s polypharmacology thus addresses the genetic and adaptive heterogeneity of FLT3-mutant AML, positioning it as a viable candidate for clinical translation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7